Product packaging for 4-(Prop-2-yn-1-yl)azetidin-2-one(Cat. No.:CAS No. 81355-47-7)

4-(Prop-2-yn-1-yl)azetidin-2-one

Cat. No.: B14429014
CAS No.: 81355-47-7
M. Wt: 109.13 g/mol
InChI Key: QVCHONSSRBMKHT-UHFFFAOYSA-N
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Description

4-(Prop-2-yn-1-yl)azetidin-2-one is a synthetic β-lactam (azetidin-2-one) intermediate functionalized with a prop-2-yn-1-yl (propargyl) group. This structure makes it a valuable building block in medicinal chemistry and chemical synthesis for developing new biologically active compounds. The azetidin-2-one core is a privileged scaffold in drug discovery, notably as the central structure of penicillin and cephalosporin antibiotics. The prop-2-yn-1-yl side chain provides a versatile handle for further chemical modification, particularly through metal-catalyzed click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create more complex molecular architectures . Research into related 4-substituted azetidin-2-one derivatives has demonstrated significant potential for anticancer activity. For instance, certain derivatives have shown high efficacy against MCF-7 breast cancer cell lines, with some compounds exhibiting percentage inhibition values comparable to standard chemotherapeutic drugs like doxorubicin . Additionally, this class of compounds has been explored for its antimicrobial properties against various bacterial and fungal strains, as well as for antioxidant activity, which can be useful in models of oxidative stress . The compound serves as a key precursor in the synthesis of more complex heterocyclic systems. For example, N-homopropargylthiourea intermediates derived from 4-propargylazetidin-2-ones can undergo regioselective iodocyclization to form bicyclic β-lactams, such as 3-thia-1-dethiacephems, which are structurally related to cephalosporin antibiotics . Furthermore, other 4-alkylidene-azetidin-2-ones have been investigated as novel inhibitors of serine and metallo-proteinases, including leukocyte elastase and gelatinases (MMP-2 and MMP-9), which are enzymes instrumental in inflammatory diseases and cancer invasion . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B14429014 4-(Prop-2-yn-1-yl)azetidin-2-one CAS No. 81355-47-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81355-47-7

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

4-prop-2-ynylazetidin-2-one

InChI

InChI=1S/C6H7NO/c1-2-3-5-4-6(8)7-5/h1,5H,3-4H2,(H,7,8)

InChI Key

QVCHONSSRBMKHT-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CC(=O)N1

Origin of Product

United States

Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Azetidin 2 One and Its Advanced Derivatives

Direct Propargylation of Azetidinone Rings

Direct propargylation involves the attachment of a propargyl group to a pre-existing azetidinone ring. This is typically achieved through N-alkylation, as direct C-alkylation at the C-4 position is less common and often more complex.

The most straightforward method for introducing a propargyl group onto the azetidinone nitrogen is through base-mediated alkylation. This reaction involves the deprotonation of the N-H bond of the azetidinone by a suitable base to form a nucleophilic amide, which then attacks an electrophilic propargyl source, such as propargyl bromide.

The choice of base is critical to the success of the reaction, preventing side reactions and ensuring high yields. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic bases like triethylamine (B128534) (Et₃N). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), to facilitate the Sₙ2 reaction. The efficiency of N-propargylation can be influenced by the substituents already present on the azetidinone ring.

A plausible reaction mechanism involves the base abstracting the acidic proton from the nitrogen of the azetidinone ring, creating an azetidinide anion. This anion then acts as a nucleophile, attacking the propargyl halide in an Sₙ2 displacement to form the N-propargylated product. nih.gov

Achieving stereoselectivity in the synthesis of N-propargyl azetidinones is crucial when chiral centers are present, particularly at the C-3 and C-4 positions of the ring. When working with a racemic mixture of a chiral azetidinone, N-propargylation will result in a racemic mixture of the product. However, starting with an enantiomerically pure azetidinone allows for the synthesis of an enantiomerically pure N-propargyl derivative.

More advanced stereoselective methods often rely on chiral auxiliaries. For instance, an auxiliary attached to the azetidinone can direct the incoming propargyl group to a specific face of the molecule, although this is more common for C-alkylation than N-alkylation. A more relevant strategy for creating chiral propargylated nitrogen heterocycles involves the use of chiral catalysts. For example, chromium complexes with tethered bis-(8-quinolinato) (TBOx) ligands have been successfully used as highly stereoselective catalysts for the asymmetric N-H propargylation of aldehydes, a principle that can be extended to related amine derivatives. mdpi.com Similarly, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess, demonstrating a method to form the ring stereoselectively with the propargyl group already in place. nih.govnih.gov

Cycloaddition Reactions for Azetidinone Ring Formation with Alkyne Incorporation

Cycloaddition reactions are powerful tools for constructing the four-membered azetidinone ring in a single step. By using reactants that contain a propargyl or other alkyne moiety, the desired functionality can be directly incorporated into the final product.

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most versatile and widely used methods for synthesizing β-lactams. chemijournal.comresearchgate.netmdpi.com To synthesize a 4-(prop-2-yn-1-yl)azetidin-2-one, one of the reactants must contain the propargyl group. This is typically achieved by using an imine (Schiff base) derived from a propargyl-containing aldehyde or amine.

The general reaction involves the in-situ generation of a ketene from an acyl chloride and a tertiary amine base (e.g., triethylamine). researchgate.net This ketene then reacts with the imine. The stereochemistry of the resulting β-lactam (cis or trans) is influenced by the reaction conditions, solvent polarity, and the steric and electronic properties of the substituents on both the ketene and the imine. mdpi.comresearchgate.net For example, reacting a ketene with an imine derived from propargylamine (B41283) would place the propargyl group on the nitrogen atom (N-1 position). To achieve the target C-4 substitution, an imine with the propargyl group attached to the carbon atom is required.

Table 1: Examples of Staudinger Cycloaddition for β-Lactam Synthesis This table presents generalized data based on typical Staudinger reactions.

Ketene Precursor (R¹-COCl) Imine (R²-CH=N-R³) Product (β-Lactam) Typical Yield Stereochemistry Reference(s)
Phthalamidoacetyl chloride Aryl Imine 3-Phthalamido-β-lactam Good to Excellent trans favored researchgate.net
Acetyl chloride Aromatic Imine 3-Unsubstituted-β-lactam Good Mixture mdpi.com
Various Acid Chlorides Diimines Bis-4-spiro-fused-β-lactams Moderate to Good Varies mdpi.com

The Kinugasa reaction provides a direct route to β-lactams from terminal alkynes and nitrones, mediated by a copper(I) catalyst. organicreactions.orgchem-station.com This reaction is particularly well-suited for the synthesis of alkyne-substituted azetidinones. The core mechanism involves a 1,3-dipolar cycloaddition of a copper acetylide (formed in situ from the terminal alkyne) onto the nitrone, followed by a rearrangement to yield the β-lactam ring. nih.govorganicreactions.org

A key advantage of the Kinugasa reaction is its high stereoselectivity, typically yielding cis-substituted β-lactams. organicreactions.org The reaction proceeds through a cascade process, and recent mechanistic studies suggest it involves a (3+2) cycloaddition, followed by a (3+2) cycloreversion and a final (2+2) cycloaddition. acs.org By selecting a terminal alkyne such as propargyl alcohol or a protected variant, the propargyl group can be incorporated at the C-3 position of the azetidinone ring. To achieve C-4 substitution, a specifically substituted nitrone would be required. The reaction has been adapted for aqueous conditions, increasing its utility and green chemistry profile. nih.gov

Table 2: Key Features of the Kinugasa Reaction

Feature Description Reference(s)
Reactants Terminal Alkyne, Nitrone organicreactions.orgchem-station.com
Catalyst Copper(I) salt (e.g., CuI, CuCl) with a base (e.g., pyridine) nih.govacs.org
Key Intermediate Copper acetylide organicreactions.org
Product β-Lactam (Azetidin-2-one) nih.gov
Stereoselectivity Typically high for cis diastereomer organicreactions.org
Mechanism Cascade: (3+2) cycloaddition, cycloreversion, (2+2) cycloaddition acs.org

A more recent and powerful method for β-lactam synthesis is the rhodium-catalyzed oxygenative [2+2] cycloaddition. This reaction directly combines terminal alkynes with imines to form azetidin-2-ones with high trans diastereoselectivity. acs.orgnih.gov The process is significant because it uses readily available terminal alkynes as substrates, bypassing the need to pre-form activated carboxylic acid derivatives like acyl chlorides used in the Staudinger reaction. acs.orgorganic-chemistry.org

In this reaction, a Rh(I) catalyst, in the presence of an oxidant like 4-picoline N-oxide, converts the terminal alkyne into a rhodium ketene species. This metalloketene intermediate, rather than a free ketene, then undergoes a [2+2] cycloaddition with an imine to construct the azetidinone ring. acs.orgacs.org The reaction shows broad substrate scope, tolerating a variety of functional groups on both the alkyne and imine partners. organic-chemistry.org Using an appropriate alkyne and an imine allows for the synthesis of a 3,4-disubstituted azetidinone, where the propargyl group could potentially be introduced at either the C-3 or C-4 position depending on the starting materials.

Table 3: Substrate Scope in Rhodium-Catalyzed [2+2] Cycloaddition Data synthesized from Organic Letters, 2014, 16(9), 2482-5. nih.govacs.org

Alkyne Imine (N-substituent) Product Selectivity Reference(s)
Phenylacetylene Various Aryl and Alkenyl Imines (N-Methyl, Benzyl, Allyl, Isopropyl) trans-β-Lactams High trans selectivity acs.org
Alkyl-substituted alkynes Aryl Imines trans-β-Lactams High trans selectivity (efficiency improved with ZnCl₂) organic-chemistry.org
Functionalized alkynes (ethers, halides, esters) Various Imines trans-β-Lactams High trans selectivity organic-chemistry.org

Compound Index

Multi-Component Reaction Approaches to Propargyl Azetidinones

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step. frontiersin.orgnih.gov These reactions involve the combination of three or more starting materials to form a product that incorporates substantial portions of each reactant. nih.govnih.gov Several MCRs have been adapted for the synthesis of β-lactam rings, including those bearing a propargyl group.

One notable example is the Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, which can be performed as a multi-component reaction. For instance, the reaction of an appropriate aldehyde, an amine, and an acyl chloride can generate a propargyl-substituted azetidinone in a one-pot process. The versatility of this approach allows for the introduction of various substituents on the azetidinone ring by simply changing the starting components.

Another powerful MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While not a direct method for synthesizing the azetidinone ring itself, the Ugi reaction can be strategically employed to create precursors that can be subsequently cyclized to form the desired propargyl-substituted β-lactam. This approach offers a high degree of molecular diversity in the final products.

The Kinugasa reaction, a copper-catalyzed reaction between a terminal alkyne and a nitrone, provides a direct route to functionalized β-lactams. By utilizing a propargyl-containing alkyne, this reaction can be used to synthesize 4-propargyl-azetidin-2-ones. The reaction conditions are generally mild, and it offers good control over the stereochemistry of the product.

Recent advancements have also explored the use of other MCRs, such as the Passerini reaction, to generate highly functionalized acyclic precursors that can be elaborated into propargyl azetidinones. nih.gov The efficiency and convergence of these multi-component strategies make them highly attractive for the rapid generation of libraries of propargyl-substituted β-lactams for further biological evaluation.

Derivatization Strategies for Existing Azetidinone Scaffolds Bearing Propargyl Groups

The propargyl group on the azetidinone ring serves as a versatile chemical handle for further molecular elaboration. A variety of derivatization strategies have been developed to introduce additional functional moieties, enhancing the structural and functional diversity of these compounds.

Introduction of Functional Moieties at the C-3 or C-4 Position with Propargyl Substitution

The C-3 and C-4 positions of the azetidinone ring are common sites for chemical modification. For azetidinones already bearing a propargyl group, typically at the C-4 position, further functionalization at C-3 can be achieved through various reactions.

One common strategy involves the enolate chemistry of the azetidinone ring. Deprotonation at the C-3 position with a suitable base generates an enolate, which can then react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups. For example, reacting the enolate of 4-propargylazetidin-2-one with an alkyl halide would yield a 3-alkyl-4-propargylazetidin-2-one.

Alternatively, functional groups can be introduced at the C-4 position alongside the propargyl group, often during the synthesis of the β-lactam ring itself. For instance, using a substituted ketene in a Staudinger cycloaddition can result in a C-3 functionalized azetidinone. Similarly, the choice of imine can dictate the substituents at both the N-1 and C-4 positions.

The reactivity of the propargyl group itself can also be harnessed to introduce functionality that may appear to be at the C-4 position. For example, click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used to attach a wide variety of molecules to the propargyl terminus, effectively creating a C-4 substituted derivative.

Palladium-Mediated Coupling for the Elaboration of Azetidinone Alkynes

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgrsc.org The terminal alkyne of the propargyl group in this compound is an excellent substrate for a variety of palladium-mediated transformations. researchgate.net

The Sonogashira coupling is a widely used palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. youtube.com This reaction allows for the direct attachment of various aromatic and unsaturated systems to the azetidinone scaffold, significantly expanding its structural diversity. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base.

Another important palladium-catalyzed reaction is the Heck coupling, which can be used to couple the alkyne with an alkene. rsc.orgyoutube.com This reaction provides access to enyne derivatives, which are valuable synthetic intermediates. The conditions for the Heck reaction can be tuned to control the stereoselectivity of the newly formed double bond.

Furthermore, palladium catalysis can be employed for the carbonylation of the terminal alkyne, leading to the formation of α,β-unsaturated esters or amides. nih.govqub.ac.uk These reactions typically involve the use of carbon monoxide and a palladium catalyst in the presence of an alcohol or amine. The resulting products contain a conjugated system that can be further manipulated.

Palladium-catalyzed reactions can also be used to introduce heteroatoms. For example, the hydroamination or hydroalkoxylation of the alkyne can be catalyzed by palladium complexes, leading to the formation of enamines or enol ethers, respectively. These reactions provide access to a range of nitrogen- and oxygen-containing derivatives.

The versatility of palladium-mediated coupling reactions makes them an indispensable tool for the elaboration of this compound and its derivatives, enabling the synthesis of a wide array of complex and potentially bioactive molecules.

Chemical Transformations and Reactivity of the Propargyl Moiety in 4 Prop 2 Yn 1 Yl Azetidin 2 One

Click Chemistry Applications

Click chemistry, a concept introduced by Sharpless, describes reactions that are high-yielding, wide in scope, and form no byproducts. glenresearch.comwikipedia.org The terminal alkyne of 4-(prop-2-yn-1-yl)azetidin-2-one is an ideal substrate for several click reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of click chemistry, reacting azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction is known for its reliability, simplicity, and biocompatibility. glenresearch.com The reaction is highly efficient and can be carried out under mild conditions, often in aqueous solutions. mdpi.com

The propargyl group on the azetidinone ring readily participates in CuAAC reactions. For instance, new triazole-β-lactam conjugates have been synthesized efficiently using this method. nih.gov The resulting 1,2,3-triazole ring is stable under various conditions, including hydrolysis, oxidation, and reduction. This stability makes the triazole linkage an effective and stable replacement for the amide bond in various applications. The use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), has been crucial in preventing DNA damage when these reactions are performed on alkyne-modified DNA. glenresearch.com

Below is a table summarizing representative CuAAC reactions involving azetidinone-bound alkynes:

ReactantsCatalyst SystemProductYieldReference
This compound derivative, Benzyl azide (B81097)CuI, Base1-Benzyl-4-((2-oxoazetidin-4-yl)methyl)-1H-1,2,3-triazoleGood organic-chemistry.org
This compound derivative, Aryl azidesCu(I)1,2,3-Triazole-linked β-lactam conjugatesNot specified nih.gov
Alkyne-modified DNA, Azide-functionalized moleculeCu(I), TBTALabeled DNAHigh glenresearch.com

To circumvent the potential toxicity of copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst. nih.govmagtech.com.cn The driving force for this reaction is the release of ring strain in the cyclooctyne. magtech.com.cn

While the propargyl group in this compound is not strained, it can be conjugated to molecules containing a strained alkyne for bioconjugation purposes. SPAAC is a powerful tool for labeling biomolecules in living cells and has found applications in various fields, including the development of targeted therapies. nih.gov For instance, SPAAC has been used to link functional elements to prostate-specific membrane antigen (PSMA) ligands for cancer imaging and therapy. nih.gov The reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes. However, a drawback of SPAAC is the formation of a mixture of regioisomers. nih.govnih.gov

The table below highlights key features of SPAAC in bioconjugation:

FeatureDescriptionReference
Catalyst None (metal-free) nih.govmagtech.com.cn
Driving Force Ring strain of cyclooctyne magtech.com.cn
Advantages Biocompatible, avoids copper toxicity nih.gov
Disadvantages Forms a mixture of regioisomers nih.govnih.gov
Applications Live cell imaging, drug delivery, targeted therapy nih.gov

The azide and alkyne moieties can be present within the same molecule, leading to an intramolecular cycloaddition. This strategy is a powerful method for the synthesis of fused heterocyclic systems. rsc.org When a this compound derivative also contains an azide group at a suitable position, an intramolecular azide-alkyne cycloaddition can occur, often thermally induced, to generate novel fused azetidinone systems. mdpi.comrsc.org

For example, 4-azido-1-alk-2-ynylazetidin-2-ones undergo smooth intramolecular cycloaddition in refluxing toluene (B28343) to yield tricyclic triazole-fused β-lactams. rsc.org This reaction provides a versatile route to complex molecular architectures that would be challenging to synthesize through other methods. rsc.orgresearchgate.net A notable aspect of these intramolecular reactions is that they often proceed without the need for a metal catalyst. rsc.org

The following table presents an example of an intramolecular azide-alkyne cycloaddition:

Starting MaterialReaction ConditionsProductReference
4-Azido-1-alk-2-ynylazetidin-2-onesRefluxing toluene4H,7aH-azeto[1,2-a]-v-triazolo[3,4-c]imidazol-6(7H)-ones rsc.org
3-azido-2-azetidinone with a propargyloxyphenyl substituentDMF, 150 °Cβ-lactam-fused benzotriazolo-oxazocane derivative mdpi.com

Metal-Catalyzed Cyclizations and Annulations

Beyond click chemistry, the propargyl group of this compound is a substrate for various metal-catalyzed reactions, particularly those involving gold catalysts.

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating alkynes towards nucleophilic attack. nih.govcsic.es In the context of alkynic β-lactams, gold catalysis enables the synthesis of a diverse range of fused and spirocyclic heterocyclic structures. nih.govbeilstein-journals.org These reactions often proceed with high regio- and stereoselectivity under mild conditions. beilstein-journals.org

The activation of the alkyne by the gold catalyst facilitates intramolecular attack by various nucleophiles, such as hydroxyl or amino groups, present on the β-lactam scaffold. nih.govnih.gov This leads to the formation of new heterocyclic rings fused to the azetidinone core. For instance, gold-catalyzed cyclization of 2-azetidinone-tethered homopropargylic alcohols can yield spiro tetrahydrofuryl-β-lactam hemiacetals. beilstein-journals.org

The mechanism of gold-catalyzed alkyne cyclizations generally involves the coordination of the gold catalyst to the alkyne, which renders it more electrophilic. nih.gov This "π-activation" facilitates the nucleophilic attack. The general catalytic cycle for the gold-catalyzed cyclization of alkynol derivatives begins with the coordination of the gold(I) species to the alkyne. beilstein-journals.org This is followed by an intramolecular attack of the hydroxyl group on the activated alkyne. Subsequent steps, such as protonolysis or de-auration, regenerate the catalyst and yield the final heterocyclic product. researchgate.net

In some cases, the reaction can proceed through a tandem pathway. For example, a gold-catalyzed oxidative cyclization of amide-alkynes can proceed through alkyne oxidation, carbene/alkyne metathesis, and donor/donor carbene oxidation. rsc.org Another proposed mechanism involves the initial gold-catalyzed hydration of the alkyne to form a ketone, which then undergoes further cyclization. mdpi.com The specific pathway is influenced by the substrate structure, the nature of the nucleophile, and the reaction conditions. beilstein-journals.orgacs.org

A simplified representation of the catalytic cycle for gold-catalyzed cyclization of an alkynol is shown below:

Alkyne Activation: The gold(I) catalyst coordinates to the alkyne π-system.

Nucleophilic Attack: An intramolecular nucleophile (e.g., a hydroxyl group) attacks the activated alkyne.

Protonolysis/De-auration: The resulting intermediate undergoes protonolysis to release the product and regenerate the active gold catalyst.

Gold-Catalyzed Heterocyclizations in Alkynic β-Lactams

Regio- and Stereoselectivity in Gold-Catalyzed Transformations

Gold catalysts have emerged as powerful tools for the cyclization of enynes, offering unique pathways for the construction of intricate molecular architectures. In the context of this compound derivatives, gold catalysis facilitates intramolecular reactions with a high degree of control over regio- and stereoselectivity. The specific outcomes of these transformations are often dictated by the nature of the substituents on the azetidinone ring and the reaction conditions employed.

For instance, the gold-catalyzed intramolecular reaction of N-substituted 4-(prop-2-yn-1-yl)azetidin-2-ones can lead to the formation of bicyclic products. The regioselectivity of the attack of a nucleophile on the activated alkyne is a key consideration. The substitution pattern on the nitrogen atom of the azetidinone ring can influence the electronic properties of the system and direct the cyclization to favor specific isomers.

Nickel-Catalyzed Cycloaddition Reactions with Enynes for Pyridine (B92270) and Dihydropyridinone Formation

Nickel-catalyzed cycloaddition reactions provide an efficient route to synthesize pyridine and dihydropyridinone derivatives. nih.govcsic.es These reactions often involve the [2+2+2] cycloaddition of alkynes. csic.es For this compound, its propargyl group can participate in nickel-catalyzed cycloadditions with other unsaturated partners, such as enynes, to construct fused heterocyclic systems.

A notable application is the synthesis of polysubstituted pyridines through the cycloaddition of diynes and nitriles under mild conditions. csic.es The versatility of nickel catalysts, particularly those with phosphine (B1218219) ligands, allows for high efficiency and selectivity. csic.es While direct examples involving this compound in nickel-catalyzed pyridine formation are specific, the general principles of these cycloadditions are applicable. The reaction of an enyne with the propargyl group of the azetidinone in the presence of a suitable nickel catalyst could lead to the formation of a dihydropyridinone fused to the azetidinone core. The regioselectivity of such a reaction would be a critical aspect, influenced by the steric and electronic nature of the substituents on both the enyne and the azetidinone.

An efficient method for generating the active Ni(0) catalyst in situ from air-stable Ni(II) precursors has been developed for the [4+2]-cycloaddition of alkynes and 3-azetidinones, yielding 3-dehydropiperidinones. nih.gov This approach has been shown to be effective for chiral 2-substituted azetidinones, producing substituted dehydropiperidinones with high yield and enantiomeric excess. nih.gov

Pauson-Khand (P-K) Reaction for the Construction of Fused Tricyclic Azetidinone Systems

The Pauson-Khand reaction (PKR) is a powerful method for the synthesis of cyclopentenones through the formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. nih.gov This reaction is particularly useful for constructing fused polycyclic systems. nih.gov In the context of this compound, an intramolecular PKR can be envisioned where the propargyl group serves as the alkyne component and a suitably tethered alkene participates in the cycloaddition.

This strategy allows for the construction of a tricyclic system where a cyclopentenone ring is fused to the azetidinone core. The success of such an intramolecular PKR depends on the length and nature of the tether connecting the alkene to the azetidinone. mdpi.com The reaction is typically mediated by cobalt carbonyl complexes, although other metal catalysts based on rhodium, iridium, and titanium have also been developed. nih.govmdpi.com The diastereoselectivity of the Pauson-Khand reaction is often high, particularly in intramolecular settings, leading to the formation of a single major diastereomer. nih.govbeilstein-journals.org

For example, starting with a this compound derivative that also bears an allylic substituent, an intramolecular PKR would lead to a tricyclic structure containing a five-membered ring fused to the four-membered β-lactam.

Ruthenium-Catalyzed Oxidative Lactamization and Hydroamination Pathways

Ruthenium catalysts offer diverse reactivity for the functionalization of alkynes. nih.govnih.gov For this compound, two potential ruthenium-catalyzed pathways are of interest: oxidative lactamization and hydroamination.

Oxidative Lactamization: Ruthenium complexes can catalyze the oxidative amidation of terminal alkynes in the presence of an oxidant and an amine to form amides. nih.gov In a potential intramolecular application, the propargyl alkyne of this compound could react with the nitrogen of the azetidinone ring or a tethered amino group, leading to a bicyclic lactam. Mechanistic studies suggest the involvement of ruthenium-vinylidene intermediates that are oxidized to Ru(η2-CO)-ketenes, which are then attacked by the amine. nih.gov

Hydroamination: Ruthenium-catalyzed hydroamination of alkynes provides a direct method for the formation of C-N bonds. nih.govnih.gov While intermolecular hydroamination of unactivated alkenes has been reported, the hydroamination of alkynes is also a well-established transformation. nih.govnih.gov An intramolecular hydroamination of the propargyl group in this compound, potentially with the azetidinone nitrogen or a tethered amine, could lead to the formation of a cyclic enamine or imine, which could be further reduced to the corresponding amine. Mechanistic investigations of related ruthenium-catalyzed hydroamidations point to the involvement of ruthenium-hydride and ruthenium-vinylidene species. scilit.com

Other Alkyne Functionalization Reactions

Carbon-Heteroatom Bond Formations Involving the Alkyne Moiety

The terminal alkyne of this compound is a key functional group for introducing heteroatoms. numberanalytics.comnih.govlibretexts.org The acidity of the terminal alkyne proton allows for its removal by a strong base, generating a nucleophilic acetylide. youtube.com This acetylide can then react with various electrophiles to form new carbon-heteroatom bonds.

Common heteroatoms that can be introduced include halogens, sulfur, selenium, and phosphorus. numberanalytics.com For example, reaction of the lithium or sodium acetylide of this compound with a sulfenyl chloride (R-SCl) would yield a thioalkyne. Similarly, reaction with a selenenyl halide (R-SeX) would provide a selenoalkyne. These reactions significantly expand the synthetic utility of the parent compound, providing access to a wide range of functionalized azetidinone derivatives.

Below is a table summarizing potential carbon-heteroatom bond-forming reactions at the alkyne terminus:

ReagentProduct Type
R-SClThioalkyne
R-SeBrSelenoalkyne
R₂PClAlkynylphosphine
Me₃SiClSilyl-protected alkyne
I₂Iodoalkyne

Stereocontrolled Construction of Tetrasubstituted Olefins via Alkyne Additions

The construction of tetrasubstituted olefins with high stereocontrol is a significant challenge in organic synthesis. nih.govresearchgate.netnih.gov The alkyne moiety of this compound serves as a valuable starting point for the synthesis of such highly substituted alkenes. Various addition reactions across the triple bond can be employed to introduce two new substituents in a stereodefined manner.

One powerful strategy involves a two-step process of carbometalation followed by cross-coupling. For instance, the hydrometalation or carbometalation of the alkyne can generate a vinylmetal species with defined stereochemistry. Subsequent cross-coupling reactions of this intermediate with an electrophile introduce the fourth substituent.

A modular approach to stereodefined tetrasubstituted alkenes has been developed via the 1,1-carboboration of alkynyl selenides. nih.gov This method allows for the sequential and stereocontrolled introduction of different groups. While not directly demonstrated on this compound, this strategy could be adapted. The terminal alkyne could first be converted to an alkynyl selenide, which would then undergo carboboration. Subsequent functionalization of the resulting vinylborane (B8500763) and vinylselenide would lead to the desired tetrasubstituted olefin attached to the azetidinone ring.

The following table outlines a potential reaction sequence for the synthesis of a tetrasubstituted olefin from this compound:

StepReactionIntermediate/Product
1Deprotonation and reaction with SeAlkynyl selenide
21,1-CarboborationVinylborane/vinylselenide
3Suzuki coupling of vinylboraneTrisubstituted vinylselenide
4Oxidation/elimination of selenideTetrasubstituted olefin

This approach offers a high degree of modularity, allowing for the synthesis of a library of tetrasubstituted olefins with diverse substitution patterns. nih.gov

Mechanistic Insights and Computational Studies of 4 Prop 2 Yn 1 Yl Azetidin 2 One Reactions

Reaction Mechanism Elucidation through Experimental and Spectroscopic Techniques

Experimental and spectroscopic techniques are indispensable tools for elucidating the intricate mechanisms of chemical reactions. By trapping and characterizing transient species, chemists can piece together the step-by-step pathway of a transformation.

Investigation of Intermediates in Cycloaddition Processes

Cycloaddition reactions are powerful methods for constructing cyclic molecules. In the context of 4-alkynyl-β-lactams, the alkyne moiety can participate in various cycloaddition reactions. The investigation of intermediates in these processes provides critical information about the reaction pathway and stereochemical outcome.

While direct spectroscopic evidence for intermediates in cycloaddition reactions of 4-(prop-2-yn-1-yl)azetidin-2-one is not extensively documented in dedicated studies, insights can be drawn from related systems. For instance, in the Staudinger [2+2] cycloaddition to form β-lactams, the mechanism and stereoselectivity are complex and have been the subject of both experimental and theoretical investigations. mdpi.com The formation of zwitterionic intermediates is often proposed, and their stability and conformational preferences dictate the final stereochemistry of the product.

In the context of intramolecular cycloadditions involving a propargyl group, such as the thermally induced intramolecular Diels-Alder reactions of 3-(alkynyl-X)-substituted 4-pyridazinecarbonitriles, the reaction proceeds through a concerted transition state to afford fused benzonitriles. mdpi.com Spectroscopic monitoring of these reactions, typically through techniques like NMR, allows for the observation of the disappearance of starting material and the appearance of the cycloadduct, providing kinetic data that can support a proposed mechanism.

Furthermore, in the biosynthesis of penicillin, which involves the formation of a β-lactam ring, spectroscopic techniques like Mössbauer spectroscopy have been instrumental in identifying C-H-cleaving intermediates, such as high-spin Fe(III)-superoxo and Fe(IV)-oxo complexes. nih.govresearchgate.net These advanced techniques, when applied to synthetic systems, have the potential to reveal fleeting intermediates in the reactions of functionalized β-lactams like this compound.

Pathways in Metal-Catalyzed Alkyne Activations

The propargyl group in this compound is a prime site for metal-catalyzed transformations. Gold, palladium, and copper catalysts are known to activate terminal alkynes, leading to a variety of functionalized products.

Gold-catalyzed reactions of alkynyl-β-lactams have been shown to proceed through distinct pathways depending on the substrate and reaction conditions. For example, gold-catalyzed heterocyclizations of 4-allenyl-2-azetidinones are proposed to proceed via a 5-exo-dig cyclization of the β-lactam nitrogen onto the gold-activated allene. beilstein-journals.org This is followed by protodeauration to regenerate the catalyst and yield the bicyclic product. A possible catalytic cycle involves the initial coordination of the gold catalyst to the allene, followed by nucleophilic attack of the lactam nitrogen, and subsequent protonation. beilstein-journals.org

In other cases, such as the gold-catalyzed formation of benzo-fused pyrrolizinones from N-(2-alkynylphenyl)-β-lactams, a 5-endo-dig cyclization of the lactam nitrogen onto the metal-activated alkyne is proposed, followed by fragmentation of the β-lactam amide bond and the formation of a reactive acyl cation intermediate. beilstein-journals.org

Copper-catalyzed alkyne-nitrone coupling reactions, a variant of the Kinugasa reaction, provide a route to 1,3,4-trisubstituted chiral β-lactams. nih.gov The mechanism is believed to involve the formation of a copper acetylide, which then reacts with the nitrone. The stereochemical outcome of these reactions is often controlled by the use of chiral ligands.

The following table summarizes some of the proposed intermediates in metal-catalyzed reactions of alkynyl-β-lactams.

Reaction TypeCatalystProposed Intermediate(s)Product Type
Gold-catalyzed heterocyclizationAuCl3Bicyclic gold-containing speciesBridged acetals
Gold-catalyzed cyclizationAuCl3Cyclopropyl (B3062369) gold intermediateAzepine derivatives
Platinum-catalyzed cyclizationPtCl2Acyl cationDihydroindolizinones
Copper-catalyzed alkyne-nitrone couplingCu(I) with chiral ligandCopper acetylide, O-H···O and C(sp3)-H···O hydrogen-bonded nitrone oxyanionChiral β-lactams

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms, providing detailed information about the electronic structure, energetics, and geometries of reactants, transition states, and products.

DFT Analysis of Reaction Energetics and Transition States

DFT calculations can provide quantitative data on the energy barriers associated with different reaction pathways, allowing for the identification of the most favorable mechanism. For instance, in the study of cycloaddition reactions, DFT can be used to calculate the activation energies for the formation of different regio- and stereoisomers.

In the context of metal-catalyzed reactions, DFT can elucidate the geometry of transition states and the role of the metal center. For the gold-catalyzed oxidative ring expansion of 2-alkynyl-1,2-dihydropyridines, DFT studies have indicated that the reaction proceeds through the formation of a cyclopropyl gold intermediate, rather than a gold carbene species.

Prediction and Rationalization of Chemo-, Regio-, and Stereoselectivity

One of the key strengths of DFT is its ability to predict and rationalize the selectivity observed in chemical reactions. By comparing the energies of different transition states, it is possible to understand why a particular isomer is formed preferentially.

For example, in the context of cycloaddition reactions, DFT calculations can explain the observed regioselectivity by analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants. In the case of intramolecular Diels-Alder reactions of 4-pyridazinecarbonitriles with alkyne side chains, DFT could be employed to rationalize the observed regioselectivity in the formation of fused benzonitriles. mdpi.com

In a computational study on the stereocontrolled synthesis of β-lactams within a beilstein-journals.orgrotaxane, DFT and high-level DLPNO-CCSD(T) methods were used to investigate the origin of the high trans-stereoselectivity. The calculations suggested that the selectivity arises from a higher distortion energy of the cis-fumaramide conformation enforced by the rotaxane. researchgate.net

Elucidation of Catalyst Role and Ligand Design Principles

DFT calculations are instrumental in understanding the role of the catalyst and the influence of ligands on the outcome of a reaction. By modeling the catalyst-substrate interactions, researchers can gain insights into how the catalyst activates the substrate and controls the selectivity.

In the copper-catalyzed asymmetric synthesis of β-lactams from alkynes and nitrones, DFT could be used to model the interaction between the chiral prolinol-phosphine ligand and the copper center, as well as the nitrone. Such studies could reveal the origin of the high enantioselectivity, potentially identifying key non-covalent interactions, such as hydrogen bonds, that stabilize the transition state leading to the major enantiomer. nih.gov

Similarly, for nickel-catalyzed dehydrogenative [4+2] cycloaddition of formamides with alkynes, DFT calculations could shed light on the cooperative catalysis between the nickel center and an aluminum co-catalyst, explaining how this system facilitates the double C-H activation required for the transformation. acs.org

The following table provides a hypothetical example of how DFT data could be presented for the analysis of a reaction involving a 4-alkynyl-azetidin-2-one derivative.

Reaction PathwayTransition State (TS)Relative Energy (kcal/mol)Key Geometric Parameters of TS
Path A (Regioisomer 1)TS-A0.0C1-Cα: 2.1 Å, C2-Cβ: 2.3 Å
Path B (Regioisomer 2)TS-B+3.5C1-Cβ: 2.2 Å, C2-Cα: 2.4 Å
Path C (Stereoisomer trans)TS-C0.0Dihedral Angle: 175°
Path D (Stereoisomer cis)TS-D+2.1Dihedral Angle: 15°

This type of data allows for a direct comparison of the feasibility of different reaction channels, providing a powerful predictive tool for synthetic chemists.

4 Prop 2 Yn 1 Yl Azetidin 2 One As a Versatile Synthetic Intermediate and Scaffold

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The inherent reactivity of the strained β-lactam ring, combined with the functional versatility of the C-4 propargyl group, makes 4-(prop-2-yn-1-yl)azetidin-2-one an excellent starting material for synthesizing intricate polycyclic structures. These complex molecules often exhibit unique stereochemical arrangements and are of significant interest in drug discovery.

Synthesis of Bicyclic and Tricyclic β-Lactam Derivatives

The synthesis of bicyclic and tricyclic systems containing a β-lactam core is a key strategy in the development of novel therapeutic agents, including β-lactamase inhibitors. nih.govrsc.org The propargyl group of this compound is perfectly poised for intramolecular cyclization reactions to form an additional ring fused to the azetidinone core.

Various synthetic strategies can be employed to construct these systems:

Intramolecular Cycloadditions: The alkyne moiety can participate in intramolecular [2+2] or [3+2] cycloaddition reactions. For instance, a nitrone function elsewhere in the molecule can react with the alkyne to form a fused isoxazoline (B3343090) ring, leading to a bicyclic β-lactam. globalresearchonline.net

Radical Cyclizations: Radical-mediated reactions can initiate the cyclization of the propargyl group onto the azetidinone ring or a connected side chain, forming five- or six-membered rings.

Transition Metal-Catalyzed Cyclizations: Palladium, gold, or copper catalysts can activate the alkyne, facilitating intramolecular reactions such as cycloisomerization or the addition of nucleophiles present in the N-1 or C-3 side chains to generate bicyclic structures.

Recently, novel tricyclic β-lactams have been synthesized and shown to possess potent antibacterial activities against resistant bacterial strains. nih.gov These complex scaffolds often feature a combination of the core β-lactam with other ring systems, such as a γ-lactone, which can be constructed through multi-step sequences starting from functionalized monocyclic precursors like this compound. nih.gov

Table 1: Examples of Reactions for Bicyclic β-Lactam Synthesis

Starting Material Reaction Type Resulting Structure Reference
4-(2-Bromoethoxy)azetidin-2-one Base-mediated intramolecular cyclization 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one rsc.org
Azetidinone with nitrone side chain Intramolecular nitrone-alkyne cycloaddition Bicyclic β-lactam fused with isoxazoline globalresearchonline.net

Formation of Azetidinone-Fused Architectures (e.g., Benzotriazolo-Oxazocane Derivatives)

The fusion of the azetidinone ring with other heterocyclic systems is a powerful method for generating novel chemical entities with diverse biological properties. The propargyl group of this compound is an ideal anchor point for constructing such fused architectures, particularly through cycloaddition reactions.

A prominent example is the use of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." By introducing an azide-functionalized molecule, the propargyl group can be readily converted into a 1,2,3-triazole ring. If the azide (B81097) is part of a larger molecule, such as an o-azidophenol derivative, subsequent intramolecular reactions can lead to complex fused systems. For instance, a reaction could yield a benzotriazolo-oxazocane derivative fused to the azetidinone scaffold.

The synthesis of azetidinone derivatives incorporating a benzotriazole (B28993) moiety has been reported, highlighting the interest in combining these two pharmacologically relevant heterocycles. nih.gov These syntheses often involve the reaction of a benzotriazole-containing imine with an appropriate ketene (B1206846). nih.gov The propargyl group on the azetidinone offers an alternative and highly efficient route to triazole-fused systems.

Table 2: Synthetic Approach to Azetidinone-Fused Triazoles

Azetidinone Reactant Co-reactant Reaction Type Product Architecture
This compound Organic Azide (R-N₃) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4-(1,2,3-Triazol-4-ylmethyl)azetidin-2-one

Development of Molecular Hybrids and Conjugates

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold is an excellent platform for creating such hybrids due to the synthetic tractability of its alkyne group.

Integration with Other Established Pharmacophoric Heterocycles (e.g., Pyrazolones, Quinolines)

Pyrazolones and quinolines are well-established heterocyclic scaffolds known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.govresearchgate.net Integrating these pharmacophores with the azetidinone ring can lead to novel hybrid molecules with potentially synergistic or complementary activities.

The terminal alkyne of this compound can be used as a versatile linker. For example:

Click Chemistry: An azide-functionalized pyrazolone (B3327878) or quinoline (B57606) can be efficiently coupled to the azetidinone scaffold using CuAAC, creating a stable triazole linker.

Sonogashira Coupling: A halogenated pyrazolone or quinoline can be coupled directly to the terminal alkyne via a palladium-catalyzed Sonogashira reaction, forming a rigid carbon-carbon triple bond linker.

Mannich-type Reactions: The alkyne can be activated to react with an amine-containing pyrazolone or quinoline and an aldehyde in a three-component Mannich reaction.

Research has demonstrated the successful synthesis of quinolinone-pyrazoline hybrids and pyrazolo[3,4-b]quinoline derivatives, which have shown promise as dual cholinesterase and cyclooxygenase-2 inhibitors, highlighting the potential of such hybrid strategies. nih.govresearchgate.net

Strategies for Creating Hybrid Molecules with Enhanced Synthetic Utility

The creation of hybrid molecules relies on efficient and reliable chemical reactions that can connect different molecular fragments. The propargyl group is central to several powerful strategies.

One innovative approach is the "molecular glue" strategy, where a simple C2 unit like acetylene (B1199291) is used to bridge two different molecular fragments. nih.gov In a similar vein, the propargyl group of this compound can act as a pre-installed C3 linker. Photoredox catalysis can be used to generate a radical from a second molecule (e.g., a heterocycle), which then adds across the alkyne. Subsequent reaction steps can form a stable linkage, effectively "gluing" the two fragments together. nih.gov

More conventional esterification or amidation strategies are also widely used. mdpi.com For this, the alkyne can first be transformed into a carboxylic acid via oxidation. This acid can then be coupled with a hydroxyl- or amine-containing pharmacophore (like vanillin (B372448) or a quinoline derivative) using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method provides a flexible and high-yielding route to ester- or amide-linked hybrid molecules.

Applications in Chemical Biology and Advanced Materials (Focus on Chemical Probes and Scaffolds)

The unique structural features of this compound make it a valuable tool in chemical biology and materials science. Its utility stems from its role as a constrained scaffold and the presence of the bio-orthogonal alkyne handle.

As a chemical probe , the compound is ideally suited for activity-based protein profiling (ABPP). The terminal alkyne allows for the facile attachment of reporter tags (like fluorophores or biotin) via click chemistry after the molecule has interacted with its biological target. This enables the identification and study of target proteins in complex biological systems. For example, azetidinone-based compounds have been designed as tubulin-targeting agents, and a propargyl-functionalized version could be used to probe the tubulin proteome. nih.govnih.gov

As a versatile scaffold , this compound is a key building block for constructing combinatorial libraries of potential drug candidates. The reliability of click chemistry allows for the rapid generation of a large number of diverse analogues by reacting the core scaffold with a library of different azide-containing fragments. This approach accelerates the discovery of new bioactive compounds by systematically exploring the chemical space around the azetidinone core. nih.gov The β-lactam itself serves as a rigid scaffold that presents the appended substituents in a well-defined spatial orientation, which is crucial for specific interactions with biological macromolecules.

Design of Clickable Affinity-Based Probes for Molecular Target Identification

The identification of the molecular targets of biologically active compounds is a critical step in drug discovery and chemical biology. nih.gov Affinity-based probes are powerful tools for this purpose, designed to bind specifically to their protein targets and facilitate their isolation and identification. nih.gov The compound this compound is an ideal scaffold for creating such probes due to its terminal alkyne group, which serves as a "clickable" handle for bioorthogonal chemistry.

The core strategy involves incorporating the this compound moiety into a molecule with known biological activity. This creates a probe that retains the binding properties of the parent molecule. The terminal alkyne is a key functional group that is largely inert under biological conditions but can undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov These "click" reactions allow for the attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging.

The design process for these probes typically follows these steps:

Scaffold Integration: The this compound is attached to a known bioactive pharmacophore. The point of attachment is chosen carefully to minimize disruption of the key interactions between the pharmacophore and its protein target.

Probe Incubation: The resulting alkyne-tagged probe is incubated with a complex biological sample, such as a cell lysate or even in live cells, allowing it to bind to its target protein(s). nih.gov

Covalent Crosslinking (Optional): In some designs, a photo-activatable group (like a diazirine) is also included in the probe's structure. nih.govnih.gov Upon UV irradiation, this group forms a highly reactive carbene that creates a covalent bond between the probe and its target, ensuring a stable complex. nih.gov

Click Reaction: A reporter molecule containing an azide group (e.g., Azide-Biotin) is added to the sample. The click reaction selectively conjugates the reporter to the alkyne handle of the probe that is now bound to its target protein. nih.gov

Target Enrichment and Identification: If biotin was used as the reporter, the entire probe-protein complex can be captured on streptavidin-coated beads. After washing away non-specific binders, the target protein is eluted and identified using techniques like mass spectrometry.

This approach leverages the azetidinone-alkyne structure as a bridge between the biological activity of a molecule and the analytical tools needed to uncover its mechanism of action.

Utilization as Chiral Building Blocks in Asymmetric Synthetic Pathways

Chirality is a fundamental property in pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.gov The use of enantiomerically pure starting materials, known as the "chiral pool" approach, is a powerful strategy in asymmetric synthesis to construct complex chiral molecules. iipseries.orgmdpi.com Chiral this compound serves as a valuable building block in this context, offering both a defined stereocenter and a versatile alkyne functionality for further chemical transformations.

The β-lactam ring of azetidin-2-one (B1220530) is a privileged structure in medicinal chemistry, most famously as the core of penicillin and cephalosporin (B10832234) antibiotics. bepls.com By starting with an enantiopure form of this compound, chemists can introduce a key stereocenter at the outset of a synthetic sequence. The chirality inherent in the building block is then carried through subsequent reactions, influencing the stereochemical outcome of newly formed centers and ensuring the final product has the desired three-dimensional arrangement. nih.gov

The synthetic utility of this chiral building block is enhanced by the presence of the propargyl group. The terminal alkyne can participate in a wide array of reactions, including:

Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form more complex alkyne structures.

Cycloadditions: [3+2] cycloadditions with azides (as mentioned in the probe section) to form triazoles or with nitrile oxides to form isoxazoles.

Hydration/Oxidation: Conversion of the alkyne to a ketone or carboxylic acid.

Reduction: Selective reduction to the corresponding alkene or alkane.

A typical asymmetric synthetic pathway might involve the alkylation or acylation at the nitrogen of the β-lactam ring, followed by a series of transformations on the alkyne side chain. The rigidity of the four-membered ring can also influence the stereoselectivity of reactions at adjacent positions. This substrate-controlled approach is an efficient method for generating stereochemically complex products from a readily available chiral precursor. mdpi.com

Table 1: Examples of Asymmetric Reactions Using Chiral Building Blocks

Reaction Type Chiral Building Block Reagents Product Type Diastereomeric Excess (d.e.)
Conjugate Addition N-(R)-1-phenylethyl-4-oxazolin-2-one Michael Acceptors, MW Fused Heterocycles >98%
Alkylation N-(S)-1-phenylethyl-4-oxazolin-2-one Alkyl Halides Substituted Oxazolinones >98%
Dihydroxylation Tyrosine-derived γ-lactam OsO₄/NMO syn-Diol >99%

This table presents representative data for asymmetric synthesis using chiral heterocyclic building blocks to illustrate the high levels of stereocontrol achievable, as detailed in studies on related systems. mdpi.comnih.gov

Templated Synthesis Approaches Leveraging the Azetidinone-Alkyne Scaffold

A synthetic scaffold or template is a core molecular structure upon which more complex chemical architectures can be systematically built. nih.gov The compound this compound is a unique scaffold that combines the chemical reactivity of a strained β-lactam ring with the versatility of a terminal alkyne. This combination allows for the directed synthesis of diverse molecular libraries, particularly for drug discovery. acs.org

In templated synthesis, the scaffold's rigid structure and the specific placement of its functional groups guide the formation of new bonds and rings. The azetidinone-alkyne scaffold can be used in several ways:

Intramolecular Cyclizations: By introducing a second functional group elsewhere on the molecule (e.g., on the nitrogen atom), intramolecular reactions with the alkyne can be triggered. For instance, an intramolecular Pauson-Khand reaction could be used to construct a new five-membered ring fused to the azetidinone, creating a bicyclic system.

Ring-Opening and Rearrangement: The strain of the β-lactam ring can be exploited. Under certain conditions, the ring can be opened to generate a linear, but stereochemically defined, intermediate. This intermediate can then be cyclized in a different manner, using the alkyne as a reactive partner, to form larger heterocyclic systems that would be difficult to synthesize otherwise.

Multi-component Reactions: The alkyne can serve as one component in a multi-component reaction, where three or more reactants combine in a single step. With the azetidinone core already in place, this allows for the rapid generation of molecular complexity around the scaffold.

The synthesis of compound libraries based on this scaffold often involves a divergent approach. A common intermediate, such as N-substituted this compound, is prepared and then subjected to a variety of different reaction conditions that target the alkyne. This strategy enables the efficient production of a large number of related but structurally distinct molecules, which can then be screened for biological activity. The development of such libraries of fused, bridged, and spirocyclic ring systems is a key strategy in the search for new lead compounds, particularly for targets in the central nervous system. nih.govacs.org

Table 2: Potential Transformations of the Azetidinone-Alkyne Scaffold

Reaction Class Reagent/Catalyst Resulting Structure
Ring-Closing Metathesis Grubbs Catalyst Fused 8-membered ring (after N-allylation)
[2+2] Cycloaddition Ketenes Fused bicyclic β-lactam
Intramolecular Enyne Metathesis Metathesis Catalyst Fused carbocycles/heterocycles
Click Chemistry (CuAAC) Azide-containing molecule, Cu(I) 1,2,3-Triazole adduct

This table outlines potential synthetic routes leveraging an azetidinone scaffold with an unsaturated side chain, based on established methodologies in scaffold-based synthesis. nih.gov

Historical Context and Future Research Trajectories

Evolution of Azetidinone Chemistry with Emphasis on Alkyne Functionalization

The story of the azetidin-2-one (B1220530), or β-lactam, ring begins with Alexander Fleming's discovery of penicillin in 1928, which heralded the age of antibiotics. nhsjs.com This four-membered cyclic amide is the core structural unit of numerous antibiotic families, including penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.org For decades, research was primarily focused on these naturally occurring and semi-synthetic antibacterial agents. wikipedia.orgresearchgate.net

A pivotal moment in β-lactam chemistry occurred long before Fleming's discovery, when Hermann Staudinger synthesized the first β-lactam in 1907 through a [2+2] cycloaddition of a ketene (B1206846) and an imine. nhsjs.comwikipedia.org This reaction, now known as the Staudinger cycloaddition, remains a cornerstone for creating monocyclic β-lactams and opened the door to synthetic variations beyond what nature provided. nhsjs.comresearchgate.net

The introduction of an alkyne group, a hydrocarbon with a carbon-carbon triple bond, onto the azetidinone scaffold marked a significant leap in the synthetic versatility of these compounds. wikipedia.org The propargyl group (prop-2-yn-1-yl) in particular, as seen in 4-(prop-2-yn-1-yl)azetidin-2-one, provides a powerful chemical handle. Its terminal alkyne is not just an inert spacer but a reactive site for a host of chemical transformations that were not readily accessible with earlier generations of β-lactam structures. This functionalization allows for the construction of more complex molecules, moving the application of azetidinones beyond antibiotics and into broader areas of medicinal chemistry and materials science. acs.orgnih.gov The development of methods to introduce this functionality, such as the acylation of β-lactams with alkynyl-bearing reagents, has been crucial. researchgate.net

Table 1: Key Milestones in Azetidinone Chemistry

Year Milestone Significance Reference(s)
1907 First synthesis of a β-lactam ring by Hermann Staudinger. Established the fundamental synthetic route ([2+2] cycloaddition) to the azetidinone core. nhsjs.comwikipedia.org
1928 Discovery of penicillin by Alexander Fleming. Unveiled the potent antibacterial activity of the β-lactam structure, launching the antibiotic era. nhsjs.com
1940 First documented β-lactamase enzyme. Identified the primary mechanism of bacterial resistance to penicillin, driving the need for new derivatives. nhsjs.comnih.gov
Mid-1960s Expansion of azetidinone chemistry beyond antibiotics. Researchers began to explore the synthesis and properties of non-fused β-lactams for other applications. bepls.com
1975 Development of the Sonogashira coupling. Provided a robust method for forming carbon-carbon bonds between terminal alkynes and aryl/vinyl halides, a key reaction for functionalizing alkynyl-azetidinones. libretexts.org
~2001 Popularization of "Click Chemistry". The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) provided a highly efficient and modular way to link alkynyl-azetidinones to other molecules. nih.gov
2018-Present Rise of photoredox catalysis in β-lactam synthesis. New, mild methods for creating and functionalizing β-lactam rings, including those with alkyne pendants, have been developed using visible light. acs.orgrsc.org

Emerging Methodologies for Advanced Alkyne Functionalization in Azetidinone Systems

The terminal alkyne of this compound is a gateway to immense chemical diversity. Modern synthetic chemistry offers a powerful toolkit to exploit this functionality, enabling the creation of sophisticated molecular architectures.

One of the most transformative methodologies is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." nih.govnih.gov This reaction allows for the efficient and specific covalent linking of the alkynyl-azetidinone to a molecule bearing an azide (B81097) group, forming a stable triazole ring. nih.gov This modular approach has been used to create libraries of potential enzyme inhibitors and to functionalize polymeric scaffolds with β-lactams. nih.govnih.gov A recent study even described an intramolecular azide-alkyne click reaction within a β-lactam derivative to form a fused heterocyclic system. researchgate.net

Transition-metal-catalyzed cross-coupling reactions are also central to functionalizing the alkyne group. The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide using palladium and copper catalysts, is a classic and reliable method. libretexts.orgwikipedia.orgorganic-chemistry.org It allows for the direct attachment of various aromatic and unsaturated systems to the azetidinone core via the propargyl linker. beilstein-journals.orggelest.com Variations of this reaction, including copper-free versions, have been developed to accommodate a wider range of substrates under mild conditions. libretexts.org

More recent advancements include the use of photoredox catalysis , which uses visible light to enable new types of alkyne functionalizations that were previously challenging. nih.gov Furthermore, rhodium-catalyzed reactions can convert terminal alkynes into metalloketene intermediates, which then react with imines to form β-lactams in a highly diastereoselective manner. researchgate.net

Table 2: Methodologies for Alkyne Functionalization in Azetidinone Systems

Methodology Description Key Reagents/Catalysts Resulting Structure Reference(s)
CuAAC (Click Chemistry) Forms a 1,2,3-triazole ring by coupling the terminal alkyne with an azide. Copper(I) salt (e.g., CuI) Azetidinone-linker-Triazole-R nih.govnih.govresearchgate.net
Sonogashira Coupling Forms a C(sp)-C(sp²) bond between the alkyne and an aryl/vinyl halide. Palladium complex, Copper(I) salt, Amine base Azetidinone-linker-C≡C-Aryl/Vinyl libretexts.orgwikipedia.orgbeilstein-journals.org
Kinugasa Reaction A [3+2] cycloaddition between a nitrone and a copper acetylide to form the β-lactam ring itself. Copper catalyst, Base β-Lactam ring researchgate.net
Rhodium-Catalyzed Oxygenative Cycloaddition Converts the alkyne to a rhodium ketene, which undergoes a [2+2] cycloaddition with an imine. Rhodium(I) catalyst, N-oxide trans-β-Lactam researchgate.net
Photoredox-Mediated Functionalization Uses light and a photocatalyst to generate reactive intermediates from the alkyne for divergent functionalization. Organic photoredox catalyst (e.g., Acridinium) Various difunctionalized products nih.gov

Opportunities for Novel Scaffold Development Based on this compound

This compound is a versatile building block for creating novel and complex molecular scaffolds. nih.gov Its strategic combination of a strained, reactive β-lactam ring and a highly adaptable alkyne handle allows for divergent synthesis pathways.

The alkyne group is the most obvious point of diversification. Using the "click" reaction, the azetidinone core can be conjugated to a vast array of other molecules, including peptides, fluorescent probes, polymers, and other pharmacophores. nih.govnih.gov This modular strategy allows for the rapid assembly of multifunctional molecules. For instance, linking the azetidinone to an azole moiety through this method has been explored to create hybrid molecules with potential synergistic antimicrobial effects. nih.gov The Sonogashira coupling can be used to append complex aromatic systems, building scaffolds for applications in materials science or as probes for biological systems. wikipedia.org

Beyond the alkyne, the azetidinone ring itself offers sites for modification. The nitrogen atom (N1) can be substituted, and functional groups at the C3 position can be varied, often established during the initial Staudinger synthesis. bepls.commdpi.com The strained four-membered ring can also be opened under certain conditions to yield linear β-amino acids or other acyclic structures, further expanding its synthetic utility. mdpi.com The reduction of the lactam carbonyl group is a common method to produce the corresponding azetidine (B1206935), a related four-membered heterocycle with its own unique properties and applications. acs.org

By combining modifications at the alkyne terminus with substitutions on the β-lactam ring, chemists can generate a rich diversity of three-dimensional structures from a single, relatively simple starting material. This makes this compound an attractive scaffold for generating compound libraries for drug discovery and chemical biology. nih.govnih.gov

Future Challenges and Perspectives in the Synthesis and Academic Application of Advanced Azetidinone Derivatives

Despite decades of research, the chemistry of azetidinones continues to present challenges and opportunities. A primary challenge in the synthesis of substituted β-lactams, including alkyne-functionalized derivatives, is the control of stereochemistry. mdpi.com Many synthetic methods, such as the Staudinger cycloaddition, can produce mixtures of cis and trans isomers, requiring difficult separations or the development of highly stereoselective catalysts. researchgate.netmdpi.com

Another challenge lies in the inherent ring strain of the azetidinone core. medwinpublishers.comresearchgate.net While this strain is key to the biological activity of β-lactam antibiotics, it also makes the ring susceptible to cleavage, which can complicate synthetic manipulations. researchgate.netbepls.com Developing orthogonal protection strategies and mild reaction conditions that preserve the ring's integrity while functionalizing other parts of the molecule remains an active area of research. researchgate.net

Looking forward, the perspective for advanced azetidinone derivatives is bright. In medicinal chemistry, there is a strong push to develop novel β-lactam structures that can act as inhibitors of enzymes beyond bacterial transpeptidases, such as human serine proteases, or as anticancer agents. researchgate.netnih.gov The modular nature of scaffolds like this compound is ideal for this, allowing for the systematic exploration of structure-activity relationships. nih.gov The development of bis-azetidinone compounds and other complex derivatives points toward new therapeutic possibilities. nih.govbenthamdirect.com

The unique chemical reactivity of the β-lactam ring, combined with the versatility of the alkyne handle, also positions these molecules as valuable tools in chemical biology and materials science. nih.gov They can be used as building blocks for novel polymers or as probes to study biological processes. The ongoing development of new synthetic methods will undoubtedly continue to expand the applications of this privileged heterocyclic scaffold. rsc.orgnih.gov

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